![molecular formula C12H7F7O B6289357 2,3,3,4,4,5,5-Heptafluoro-1-phenoxycyclopent-1-ene CAS No. 66463-33-0](/img/structure/B6289357.png)
2,3,3,4,4,5,5-Heptafluoro-1-phenoxycyclopent-1-ene
Overview
Description
2,3,3,4,4,5,5-Heptafluoro-1-phenoxycyclopent-1-ene, also known as HFCP, is a relatively new chemical compound that has been gaining attention in the scientific community due to its potential applications in research and development. HFCP is a highly fluorinated organic compound with a unique chemical structure that is not found in any other naturally-occurring compounds. This makes HFCP an attractive target for research and development, as its properties and applications may be explored and exploited.
Mechanism of Action
2,3,3,4,4,5,5-Heptafluoro-1-phenoxycyclopent-1-ene is believed to act as a Lewis acid in the reaction of cyclopentenation, meaning that it can donate electrons to the difluorocarbene, forming a covalent bond. This process is known as electrophilic addition, and it is believed to be the main mechanism of action for the cyclopentenation reaction.
Biochemical and Physiological Effects
2,3,3,4,4,5,5-Heptafluoro-1-phenoxycyclopent-1-ene is not known to have any direct biochemical or physiological effects on humans or other organisms. However, due to its highly fluorinated structure, it is possible that 2,3,3,4,4,5,5-Heptafluoro-1-phenoxycyclopent-1-ene could have indirect effects on the environment or on organisms exposed to it.
Advantages and Limitations for Lab Experiments
2,3,3,4,4,5,5-Heptafluoro-1-phenoxycyclopent-1-ene is a relatively new compound, and therefore there is limited information available regarding its use in lab experiments. However, it has several advantages that make it attractive for use in scientific research. For example, 2,3,3,4,4,5,5-Heptafluoro-1-phenoxycyclopent-1-ene is stable and non-toxic, making it safe to handle and store. Additionally, it is relatively easy to synthesize, and its unique structure makes it a useful model compound for studying the effects of fluorination on the reactivity and properties of organic compounds. However, 2,3,3,4,4,5,5-Heptafluoro-1-phenoxycyclopent-1-ene can be difficult to work with due to its low solubility in common organic solvents.
Future Directions
The potential applications of 2,3,3,4,4,5,5-Heptafluoro-1-phenoxycyclopent-1-ene are vast, and there are many directions in which research into the compound could be taken. Some potential future directions include: further investigation into the synthesis and properties of 2,3,3,4,4,5,5-Heptafluoro-1-phenoxycyclopent-1-ene and its derivatives; exploration of its potential applications in the development of novel materials; and further research into its environmental effects. Additionally, 2,3,3,4,4,5,5-Heptafluoro-1-phenoxycyclopent-1-ene could be used as a model compound for studying the effects of fluorination on the reactivity and properties of organic compounds, and for developing new synthetic methods for the synthesis of fluorinated compounds.
Synthesis Methods
2,3,3,4,4,5,5-Heptafluoro-1-phenoxycyclopent-1-ene is synthesized through a process called cyclopentenation, which involves the reaction of a fluorinated phenol with a difluorocarbene. This reaction is carried out in the presence of a catalyst and in an inert atmosphere, such as nitrogen or argon. The reaction is typically carried out at temperatures between -85°C and -30°C, and the reaction time can range from a few minutes to several hours, depending on the reactants and reaction conditions. The yield of the reaction is typically in the range of 40-60%.
Scientific Research Applications
2,3,3,4,4,5,5-Heptafluoro-1-phenoxycyclopent-1-ene has a wide range of potential applications in scientific research. It has been used in the synthesis of polymers, as a reagent for organic synthesis, and as a catalyst for various reactions. 2,3,3,4,4,5,5-Heptafluoro-1-phenoxycyclopent-1-ene has also been used in the development of novel materials with unique properties, such as conductive polymers and nanomaterials. Furthermore, 2,3,3,4,4,5,5-Heptafluoro-1-phenoxycyclopent-1-ene has been used as a model compound for studying the properties of fluorinated compounds, as well as for understanding the effects of fluorination on the reactivity and properties of organic compounds.
properties
IUPAC Name |
(2,3,3,4,4,5,5-heptafluorocyclopenten-1-yl)oxymethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F7O/c13-8-9(20-6-7-4-2-1-3-5-7)11(16,17)12(18,19)10(8,14)15/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSGYAUFVUEVPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(C(C2(F)F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578244 | |
Record name | {[(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)oxy]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)oxy]methyl}benzene | |
CAS RN |
66463-33-0 | |
Record name | {[(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)oxy]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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